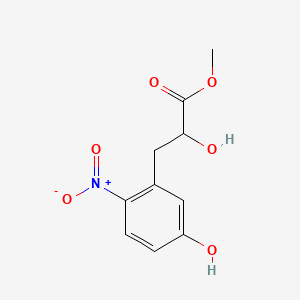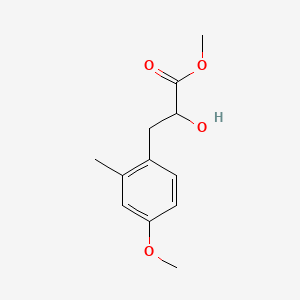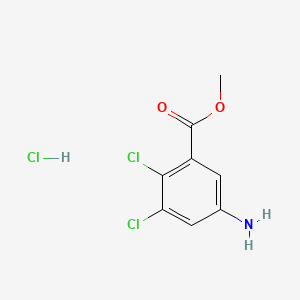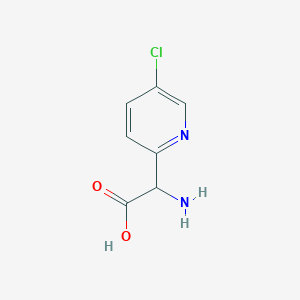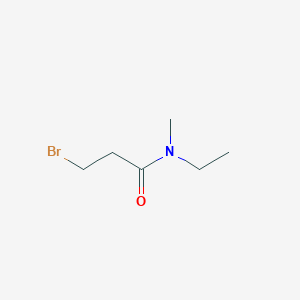
3-bromo-N-ethyl-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-ethyl-N-methylpropanamide is an organic compound with the molecular formula C6H12BrNO It is a brominated amide derivative, which means it contains a bromine atom attached to an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-ethyl-N-methylpropanamide typically involves the bromination of N-ethyl-N-methylpropanamide. One common method is to react N-ethyl-N-methylpropanamide with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N-ethyl-N-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form N-ethyl-N-methylpropanamide by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or other strong oxidizing agents in acidic or basic conditions.
Major Products Formed
Substitution: Various substituted amides depending on the nucleophile used.
Reduction: N-ethyl-N-methylpropanamide.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
3-bromo-N-ethyl-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-bromo-N-ethyl-N-methylpropanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can play a crucial role in these interactions by forming covalent bonds or participating in halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-N,N-dimethylbenzamide
- 2-bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide
- 3-bromo-5-butyl-β-hydroxy-N-methoxy-N-methylpropanamide
Uniqueness
3-bromo-N-ethyl-N-methylpropanamide is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the amide nitrogen. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other brominated amides.
Propiedades
Fórmula molecular |
C6H12BrNO |
|---|---|
Peso molecular |
194.07 g/mol |
Nombre IUPAC |
3-bromo-N-ethyl-N-methylpropanamide |
InChI |
InChI=1S/C6H12BrNO/c1-3-8(2)6(9)4-5-7/h3-5H2,1-2H3 |
Clave InChI |
SDGBRVJTLBLOPL-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C(=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


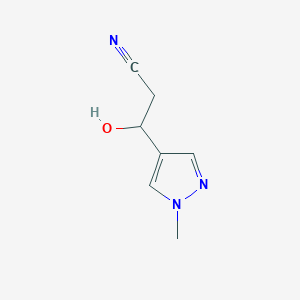
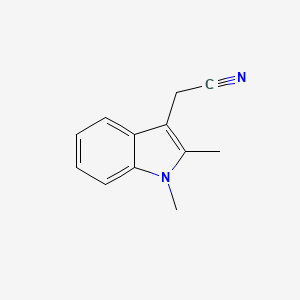
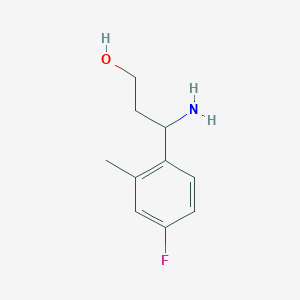
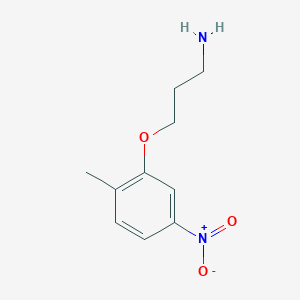

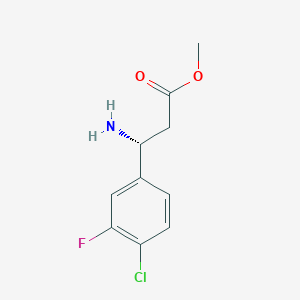
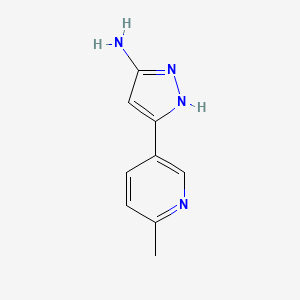
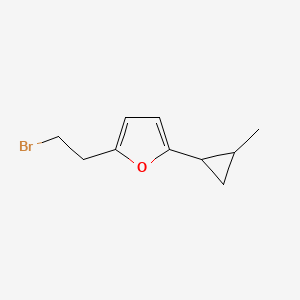
![1-[(4-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B13606448.png)
